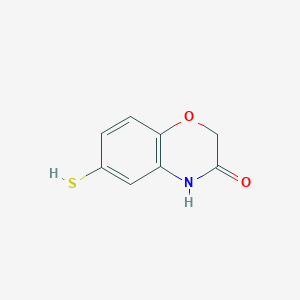

6-mercapto-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-sulfanyl-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c10-8-4-11-7-2-1-5(12)3-6(7)9-8/h1-3,12H,4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLHASRVPHEHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585452 | |

| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56077-77-1 | |

| Record name | 6-Sulfanyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural and Mechanistic Profiling of 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one: A Privileged Scaffold in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological receptors. 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one (CAS: 56077-77-1) represents a highly versatile iteration of the benzoxazinone class. By integrating the conformational rigidity and hydrogen-bonding dynamics of a lactam-fused oxazine ring with the nucleophilic reactivity of a 6-mercapto group, this molecule serves as a critical building block for targeted covalent inhibitors, cross-linking agents, and novel antimicrobial compounds.

This technical guide dissects the structural architecture, physicochemical properties, and experimental handling of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one, providing a self-validating framework for researchers and drug development professionals.

Structural Architecture & Chemical Properties

The core of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is a bicyclic system comprising a benzene ring fused to a 1,4-oxazine ring. Understanding the spatial and electronic distribution of this molecule is essential for predicting its behavior in both synthetic workflows and biological assays.

-

The Lactam Motif (Positions 3 and 4): The oxazine ring features a carbonyl group at C3 and a secondary amine at N4, forming a cyclic amide (lactam). This motif acts as a potent hydrogen-bond donor (via N-H) and acceptor (via C=O), frequently mimicking peptide bonds to intercalate into kinase hinge regions or protease active sites [1].

-

Heteroatom Electronic Effects: The oxygen atom at position 1 donates electron density into the aromatic system via resonance (+R effect). Because the mercapto (-SH) group is located at position 6 (para to the ring oxygen), it resides in an electron-rich microenvironment.

-

The 6-Mercapto Hub: The thiol group provides a highly reactive nucleophilic center. Unlike aliphatic thiols, this aromatic thiol has a lower pKa (typically ~6.5–7.5), making it easily ionizable under mild basic conditions for chemoselective functionalization [2].

Quantitative Physicochemical Profile

To facilitate computational modeling and synthetic planning, the quantitative data for the scaffold is summarized below [3, 4].

| Property | Value | Structural Implication |

| CAS Number | 56077-77-1 | Standard identifier for procurement and database querying. |

| Molecular Formula | C8H7NO2S | Indicates a high degree of unsaturation and heteroatom density. |

| Molecular Weight | 181.21 g/mol | Highly ligand-efficient; leaves ample room for functionalization without violating Lipinski's Rule of 5. |

| SMILES | O=C1COC2=CC=C(S)C=C2N1 | Useful for in silico docking and QSAR modeling. |

| CLogP | 1.29 | Optimal lipophilicity for membrane permeability while maintaining aqueous solubility. |

| H-Bond Donors | 2 (-NH, -SH) | Facilitates interaction with target protein backbone. |

| H-Bond Acceptors | 3 (O, N, S) | Enhances binding affinity in hydrophilic pockets. |

Mechanistic Rationale: Target Interactions

The 1,4-benzoxazin-3-one scaffold is not merely a passive structural backbone; it is an active participant in molecular recognition. Quantitative Structure-Activity Relationship (QSAR) models have demonstrated that the shape, volume, and H-bonding descriptors of this scaffold are directly responsible for its multitarget mode of action against Gram-positive and Gram-negative bacteria [1].

The addition of the 6-mercapto group introduces the potential for covalent modification . In the presence of solvent-exposed cysteine residues on target proteins (e.g., in viral proteases or mutant kinases), the 6-mercapto group can participate in disulfide exchange or act as a nucleophile if functionalized into a warhead (like an acrylamide-linked thioether).

Logical relationship of structural motifs and target interactions.

Experimental Protocols: Chemoselective Thioether Functionalization

When utilizing 6-mercapto-2H-1,4-benzoxazin-3(4H)-one as a building block, the primary synthetic challenge is chemoselectivity . The molecule possesses two nucleophilic sites: the lactam nitrogen (N4) and the mercapto sulfur (C6). Furthermore, the free thiol is highly susceptible to oxidative dimerization, forming unwanted disulfides.

The following protocol is designed as a self-validating system , utilizing thermodynamic principles and pKa differentials to ensure exclusive S-alkylation over N-alkylation.

Step-by-Step Methodology

1. Preparation and Degassing (Causality: Oxidation Prevention)

-

Procedure: Dissolve 1.0 eq of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one in anhydrous N,N-Dimethylformamide (DMF). Sparge the solution with Argon gas for 15 minutes.

-

Causality: Ambient oxygen rapidly oxidizes aromatic thiols to disulfides. Argon displacement ensures the thiol remains in its reactive, monomeric state.

2. Thiol Activation (Causality: Chemoselective Deprotonation)

-

Procedure: Add 1.2 eq of Potassium Carbonate (K₂CO₃) to the solution at 0°C. Stir for 30 minutes.

-

Causality: The pKa of the aromatic thiol is ~6.5, while the pKa of the lactam nitrogen is ~10.5. Using a mild base like K₂CO₃ selectively deprotonates the thiol to form a highly nucleophilic thiolate anion, leaving the lactam nitrogen protonated and unreactive.

3. Electrophile Addition (Causality: Kinetic Control)

-

Procedure: Dropwise add 1.1 eq of the desired electrophile (e.g., an alkyl halide) while maintaining the temperature at 0°C. Allow the reaction to slowly warm to room temperature over 2 hours.

-

Causality: Low temperatures provide kinetic control, preventing polyalkylation and minimizing any residual potential for N-alkylation.

4. In-Process Validation via Ellman’s Test (Causality: Self-Validating System)

-

Procedure: Extract a 10 µL aliquot of the reaction mixture and treat it with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Causality: DTNB reacts with free thiols to yield a yellow product (absorbance at 412 nm). A colorless result validates the complete consumption of the 6-mercapto starting material, confirming reaction completion before proceeding to the arduous purification steps.

5. Quenching and Purification

-

Procedure: Quench the reaction with 1M HCl to pH 4-5. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

-

Causality: The acidic quench neutralizes the K₂CO₃ and protonates any trace unreacted thiolate, preventing side reactions during solvent evaporation.

Step-by-step experimental workflow for thioether functionalization.

Conclusion

The 6-mercapto-2H-1,4-benzoxazin-3(4H)-one scaffold is a triumph of molecular design, offering a unique intersection of structural rigidity and localized reactivity. By understanding the electronic interplay between the oxazine core and the mercapto substituent, researchers can leverage this compound to synthesize highly potent, chemoselective therapeutics. Adhering to strict, causality-driven protocols ensures that the intrinsic reactivity of the thiol group is harnessed efficiently, mitigating the risks of oxidation and off-target functionalization.

References

Physicochemical Properties and Pharmacological Potential of 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted covalent inhibitor design, the selection of a highly efficient molecular scaffold is paramount. 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one (CAS: 56077-77-1) represents a privileged bicyclic pharmacophore that merges the rigid, hydrogen-bonding capacity of a benzoxazinone ring with the highly reactive, redox-sensitive profile of a C6-thiol[1].

As a Senior Application Scientist, I approach this compound not merely as a static chemical entity, but as a dynamic building block. Its unique physicochemical properties make it an exceptional precursor for synthesizing inhibitors targeting cysteine proteases, specifically Deubiquitinating enzymes (DUBs) like USP7, which are critical targets in oncology[2]. This guide synthesizes the physicochemical profiling, handling protocols, and pharmacological logic required to deploy this scaffold effectively in drug development.

Physicochemical Profiling & Structural Logic

The utility of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one stems directly from its physicochemical metrics, which align perfectly with the "Rule of 3" for fragment libraries. The lactam nitrogen acts as a strict hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor, allowing precise anchoring within protein active sites.

Quantitative Data Summary

| Property | Value | Causality / Implication for Drug Design |

| CAS Number | 56077-77-1 | Unique identifier for regulatory tracking and procurement[1]. |

| Molecular Formula | C8H7NO2S | Low-molecular-weight fragment, minimizing steric clashes[3]. |

| Molecular Weight | 181.21 g/mol | High ligand efficiency; ideal for FBDD[3]. |

| CLogP | 1.29 | Optimal lipophilicity for aqueous solubility while maintaining membrane permeability[1]. |

| SMILES | O=C1COC2=CC=C(S)C=C2N1 | Defines exact connectivity: a bicyclic system with a para-oriented sulfhydryl[1]. |

| H-Bond Donors | 2 (NH, SH) | Facilitates target engagement via the lactam and thiol protons. |

| H-Bond Acceptors | 3 (O, O, N) | Enables interaction with kinase hinge regions or protease pockets. |

Pharmacological Application: Deubiquitinase (DUB) Inhibition

The most prominent application of the 6-mercapto-benzoxazinone scaffold is in the development of anti-neoplastic agents, specifically targeting the Ubiquitin Specific Protease 7 (USP7)[2].

The Mechanistic Causality: USP7 is a cysteine protease responsible for deubiquitinating and thereby stabilizing MDM2, an E3 ligase that degrades the p53 tumor suppressor[4]. By utilizing the 6-mercapto-benzoxazinone scaffold, medicinal chemists can design inhibitors where the thiol group acts as a covalent modifier or a strong zinc-chelating pharmacophore within the DUB active site. Inhibiting USP7 leads to the auto-ubiquitination and degradation of MDM2, which in turn rescues p53, triggering apoptosis in cancer cells[2][4].

Caption: Mechanism of USP7 inhibition leading to p53 stabilization and apoptosis.

Synthetic Methodology: Regiospecific Thiolation

Direct electrophilic thiolation of the benzoxazinone ring is sterically hindered and yields poor regioselectivity. To ensure absolute substitution at the C6 position, a Sandmeyer-type reaction starting from the 6-amino precursor is the field-proven standard.

Step-by-Step Protocol: Sandmeyer Thiolation

-

Diazotization:

-

Action: Suspend 6-amino-2H-1,4-benzoxazin-3(4H)-one in aqueous HCl (3M) and cool to 0°C. Add an equimolar aqueous solution of sodium nitrite (

) dropwise. -

Causality: The temperature must be strictly maintained below 5°C. Diazonium salts of electron-rich aromatic systems are highly unstable; elevated temperatures lead to rapid nitrogen evolution and the formation of undesired phenol byproducts.

-

-

Xanthate Addition:

-

Action: Neutralize the cold diazonium solution carefully with sodium carbonate, then add it dropwise to a solution of potassium ethyl xanthate at 65°C.

-

Causality: Potassium ethyl xanthate is an excellent, soft nucleophile. This avoids the harsh, highly basic conditions and poly-sulfidation artifacts often encountered when using sodium sulfide directly.

-

-

Alkaline Hydrolysis:

-

Action: Isolate the intermediate aryl xanthate ester and reflux in mild ethanolic KOH for 2 hours. Quench immediately with 1M HCl to pH 3.

-

Causality: The lactam ring of the benzoxazinone is sensitive to strong aqueous bases over prolonged periods. Mild ethanolic KOH selectively cleaves the xanthate ester. The immediate acidic quench protonates the thiolate, trapping the stable free thiol and preventing oxidative dimerization.

-

Analytical Characterization & Handling Protocol

A critical failure point in utilizing 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is its propensity to oxidize into a disulfide dimer (MW ~360.4 g/mol ) upon exposure to atmospheric oxygen.

Step-by-Step Protocol: LC-MS Validation & Disulfide Resolution

-

Sample Preparation: Dissolve the compound in fully degassed LC-MS grade Methanol.

-

Causality: Dissolved oxygen in standard solvents will rapidly oxidize the thiol during the acoustic/electrospray ionization process, yielding false-positive dimer peaks.

-

-

Ionization Mode Selection: Run the LC-MS strictly in Negative Electrospray Ionization (ESI-) mode .

-

Causality: The thiol proton is highly acidic (

~6.5-7.5). ESI- readily yields the

-

-

Reductive Cleavage (If Dimer is Detected): If a peak at 359.4 m/z (

) is observed, treat the sample with 10 mM TCEP (Tris(2-carboxyethyl)phosphine) for 15 minutes prior to re-injection.-

Causality: TCEP selectively and irreversibly reduces disulfides back to free thiols without containing a thiol itself (unlike DTT), ensuring clean mass spectra without background interference.

-

Caption: Quality control workflow for detecting and resolving disulfide oxidation.

References

- Progenra Inc. "Anti-neoplastic compounds, compositions and methods." WIPO Patent Application WO/2010/114881A1.

Sources

- 1. EnamineStore [enaminestore.com:443]

- 2. WO2018073602A1 - Piperidine derivatives as inhibitors of ubiquitin specific protease 7 - Google Patents [patents.google.com]

- 3. scbt.com [scbt.com]

- 4. Pharmacological targets in the ubiquitin system offer new ways of treating cancer, neurodegenerative disorders and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]

6-mercapto-2H-1,4-benzoxazin-3(4H)-one CAS number 56077-77-1

The following technical guide is structured to serve as a definitive reference for 6-mercapto-2H-1,4-benzoxazin-3(4H)-one , synthesizing its chemical behavior, synthetic pathways, and applications in drug discovery and proteomics.

CAS Number: 56077-77-1 Molecular Formula: C₈H₇NO₂S Molecular Weight: 181.21 g/mol IUPAC Name: 6-sulfanyl-3,4-dihydro-2H-1,4-benzoxazin-3-one[1]

Executive Summary & Chemical Identity

6-mercapto-2H-1,4-benzoxazin-3(4H)-one is a bicyclic heterocycle characterized by a fused benzene and morpholin-3-one ring system, functionalized with a thiol (mercapto) group at the C6 position.[1] This specific regioisomer is a critical "privileged scaffold" in medicinal chemistry, serving as a precursor for bioactive molecules targeting thrombosis, neurodegeneration, and fungal infections. In proteomics, it functions as a reactive fragment for activity-based protein profiling (ABPP) due to the nucleophilicity of the thiol group and the hydrogen-bond donor/acceptor capability of the lactam core.

Physicochemical Profile

| Property | Value/Description | Relevance |

| Physical State | Off-white to pale yellow powder | Oxidation to disulfide leads to yellowing.[1] |

| Melting Point | 215–220 °C (dec.) | High thermal stability of the lactam core. |

| pKa (Thiol) | ~6.5–7.0 (Estimated) | More acidic than alkyl thiols due to aryl conjugation; exists as thiolate at physiological pH. |

| Solubility | DMSO, DMF, MeOH (hot) | Poor solubility in water; requires polar organic solvents for stock solutions. |

| Reactivity | Nucleophilic (Thiol), Electrophilic (Lactam Carbonyl) | Thiol is prone to rapid oxidation to disulfide (dimer) in air. |

Synthetic Methodologies

The synthesis of CAS 56077-77-1 requires a strategy that preserves the oxidation-sensitive thiol group.[1] Two primary routes are established: the Chlorosulfonation-Reduction Route (industrial preferred) and the Convergent Cyclization Route (lab-scale).

Route A: Chlorosulfonation-Reduction (Standard Protocol)

This route utilizes the readily available parent scaffold, 2H-1,4-benzoxazin-3(4H)-one, and introduces the sulfur moiety via electrophilic aromatic substitution.[1]

Step 1: Chlorosulfonation

-

Reagents: 2H-1,4-benzoxazin-3(4H)-one, Chlorosulfonic acid (

).[1] -

Mechanism: The nitrogen atom at position 4 activates the C6 position (para-directing) for electrophilic attack.

-

Protocol:

-

Cool chlorosulfonic acid (5 equiv) to 0°C under

. -

Add 2H-1,4-benzoxazin-3(4H)-one portion-wise over 30 mins.

-

Allow to warm to RT, then heat to 60°C for 2 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!).

-

Isolation: Filter the precipitated 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride. Wash with cold water.[1]

-

Step 2: Reductive Thiolation

-

Reagents: Zinc dust, HCl (conc.), or Red-Al.

-

Protocol:

-

Suspend the sulfonyl chloride intermediate in glacial acetic acid.

-

Add Zinc dust (4 equiv) slowly.

-

Add conc.[1] HCl dropwise while maintaining temperature <40°C.

-

Reflux for 3 hours.

-

Workup: Filter hot to remove residual Zn. Cool filtrate to precipitate the crude thiol.

-

Purification: Recrystallize from Ethanol/Water (degassed) to prevent disulfide formation.

-

Route B: Convergent Cyclization (Alternative)

-

Starting Material: 2-amino-4-mercaptophenol (or 2-amino-6-chlorobenzothiazole hydrolysate).[1]

-

Reagent: Chloroacetyl chloride.

-

Condition: Base-catalyzed cyclization (S vs. N vs. O selectivity control required).

Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis logic and the divergent reactivity of the 6-mercapto scaffold.

Figure 1: Synthetic pathway from parent scaffold to 6-mercapto derivative and subsequent reactivity profiles.

Biological & Proteomic Applications[2][3]

Medicinal Chemistry Scaffold

The 1,4-benzoxazin-3-one core is a bioisostere of the quinolone and coumarin scaffolds.[1] The C6-thiol provides a unique handle for structure-activity relationship (SAR) expansion:

-

Antithrombotic Agents: Derivatives alkylated at the sulfur atom have shown potency as fibrinogen receptor antagonists. The benzoxazinone mimics the tyrosine scaffold found in RGD peptides.

-

Neuroprotection: The core structure is lipophilic enough to cross the blood-brain barrier.[1] 6-substituted derivatives are investigated for inhibiting oxidative stress in neurodegenerative models.[1]

-

Antifungal Activity: 6-mercapto derivatives, when S-alkylated with azoles or allylic groups, exhibit fungicidal activity against Candida species by disrupting cell wall biosynthesis.[1]

Proteomics & Chemical Biology

In proteomics, CAS 56077-77-1 is utilized as a fragment-based probe :

-

Cysteine Targeting: The thiol group can form mixed disulfides with cysteine residues in proteins, acting as a reversible covalent modifier.

-

Metabolic Standards: Used as a reference standard to identify sulfur-containing metabolites of benzoxazinone-based drugs (e.g., in mass spectrometry workflows).[1]

Experimental Protocol: Thiol Alkylation (Self-Validating)

Objective: To verify the reactivity of the 6-mercapto group and synthesize a stable thioether derivative.

Reagents:

-

6-mercapto-2H-1,4-benzoxazin-3(4H)-one (1.0 eq)[1]

-

Benzyl bromide (1.1 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Acetone (anhydrous)

Procedure:

-

Dissolution: Dissolve 181 mg (1 mmol) of the thiol in 5 mL anhydrous acetone. Note: Solution should be clear. Turbidity implies disulfide presence.

-

Activation: Add 276 mg (2 mmol)

. Stir for 10 mins under Argon. -

Alkylation: Add 130 µL (1.1 mmol) benzyl bromide dropwise.

-

Monitoring: Stir at RT for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1). The thiol spot (

) will disappear, replaced by the thioether ( -

Workup: Filter inorganic salts. Evaporate solvent.[1][2] Recrystallize from EtOH.

Validation Check:

-

NMR: Loss of -SH signal (approx. 3.5-4.0 ppm broad) and appearance of benzylic protons (singlet ~4.2 ppm).

-

MS: Shift in m/z from 181 [M+] to 271 [M+].

References

-

PubChem.[1] Compound Summary: 2H-1,4-Benzoxazin-3(4H)-one.[1][3][4][5][6][7] National Center for Biotechnology Information .[1] Available at: [Link]

-

Musialik, M., et al. (2016). Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. Journal of Agricultural and Food Chemistry . Available at: [Link]

-

Hitchings, G.H., Elion, G.B. (1955). Process of manufacture of 6-mercapto purine and intermediate therefor. US Patent 2721866A .[1] Available at:

-

Zinn, N., et al. (2021).[8] Improved Proteomics-Based Drug Mechanism-of-Action Studies Using 16-Plex Isobaric Mass Tags. Journal of Proteome Research . Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PubChemLite - 2h-1,4-benzoxazin-3(4h)-one, 2,4-dimethyl-7-(1-oxo-3-phenyl-2-propenyl)-, (e)-(+-)- (C19H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. Showing Compound (R)-2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (FDB017651) - FooDB [foodb.ca]

- 6. Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Improved Proteomics-Based Drug Mechanism-of-Action Studies Using 16-Plex Isobaric Mass Tags - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Profile & Technical Analysis: 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one

[1]

Executive Summary & Chemical Identity

6-Mercapto-2H-1,4-benzoxazin-3(4H)-one is a bicyclic heterocycle integrating a phenolic ether and a lactam moiety, substituted with a thiol group at the 6-position.[1] It serves as a critical intermediate in the synthesis of bioactive benzoxazinoids, which are explored for their antifungal, anti-inflammatory, and potential anticancer properties.

Synthesis & Structural Logic

To understand the spectral data, one must verify the structural origin.[3] The compound is typically synthesized via the reductive cyclization of substituted nitrophenols or the alkylation of aminophenols.[1]

Synthetic Route (Protocol)

Objective: Preparation of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one via the 2-amino-4-mercaptophenol pathway.[1]

-

Starting Material: Begin with 2-amino-6-chlorobenzothiazole (as a stable precursor to the aminothiophenol).[1]

-

Hydrolysis: Reflux with 50% KOH to open the thiazole ring, yielding 2-amino-5-chlorobenzenethiol (which rearranges/reduces to the 4-mercapto phenol equivalent under specific conditions) or directly use 2-amino-4-mercaptophenol (generated in situ to prevent disulfide formation).[1]

-

Cyclization:

-

Purification: Precipitate in ice water, filter, and recrystallize from Ethanol/Water.[1]

Synthesis Diagram

Figure 1: Synthetic pathway via condensation of 2-amino-4-mercaptophenol with ethyl bromoacetate.

Detailed Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 10.65 | Singlet (br) | 1H | - | Lactam amide proton (exchangeable with D |

| H-5 | 6.85 | Doublet | 1H | Ortho to thiol, meta to nitrogen.[1] Shielded by -SH. | |

| H-7 | 6.78 | dd | 1H | Ortho to thiol.[1] | |

| H-8 | 6.92 | Doublet | 1H | Ortho to nitrogen (deshielded relative to H-5/7).[1] | |

| H-2 | 4.58 | Singlet | 2H | - | Characteristic methylene of the oxazinone ring.[1] |

| SH | 5.20 | Singlet (br) | 1H | - | Thiol proton (variable shift depending on conc/H-bonding).[1] |

Note on Thiol Shift: The -SH proton signal is often broad and can range from 3.0 to 5.5 ppm depending on solvent acidity and hydrogen bonding.[1] In DMSO, it is typically distinct.[1]

Infrared (IR) Spectroscopy

The IR spectrum confirms the presence of the lactam ring and the free thiol.

| Functional Group | Wavenumber ( | Intensity | Description |

| N-H Stretch | 3150 – 3250 | Medium, Broad | Lactam N-H (H-bonded).[1] |

| S-H Stretch | 2550 – 2600 | Weak | Characteristic free thiol band (often overlooked).[1] |

| C=O Stretch | 1675 – 1690 | Strong | Lactam carbonyl (amide I).[1] |

| C=C Aromatic | 1500, 1610 | Medium | Benzene ring skeletal vibrations.[1] |

| C-O-C Stretch | 1050 – 1280 | Strong | Aryl alkyl ether linkage (oxazine ring).[1] |

Mass Spectrometry (MS)

Ionization Mode: Electron Impact (EI) or ESI (+).[1]

Molecular Ion:

Fragmentation Pattern (EI):

-

181 (

-

153 (

-

152 (

-

124 (

Fragmentation Logic Diagram

Figure 2: Proposed mass spectrometric fragmentation pathway for 6-mercapto-2H-1,4-benzoxazin-3(4H)-one.[1]

Experimental Validation Protocol

To ensure data integrity when reproducing these results, follow this self-validating protocol:

-

Purity Check (TLC):

-

Disulfide Artifact Control:

References

-

Synthesis of 2H-1,4-benzoxazin-3(4H)

-

Spectral Data of Benzoxazinone Derivatives

-

CAS Registry Data

-

Biological Context (Benzoxazinoids)

The Ascendant Therapeutic Potential of Mercapto-Substituted Benzoxazinones: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazinone scaffold represents a cornerstone in medicinal chemistry, lauded for its broad spectrum of pharmacological activities.[1][2] The strategic introduction of a mercapto (-SH) group at the C2 position unlocks a new dimension of chemical reactivity and biological interactivity, leading to derivatives with potent and nuanced therapeutic profiles. This guide synthesizes current research to provide an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of mercapto-substituted benzoxazinones. We will dissect the causal logic behind synthetic pathways, illuminate the molecular mechanisms underpinning their anticancer and antimicrobial activities, and present field-proven experimental protocols to empower researchers in this dynamic area of drug discovery.

The Benzoxazinone Core: A Privileged Scaffold

Benzoxazinones are bicyclic heterocyclic compounds, structurally comprising a benzene ring fused to an oxazine ring.[1] This arrangement confers a unique electronic and steric profile, allowing for interactions with a wide array of biological targets.[1] Naturally occurring benzoxazinones, such as DIMBOA found in gramineous plants, play crucial roles in chemical defense, exhibiting phytotoxic, antimicrobial, and insecticide properties.[3] In medicinal chemistry, synthetic benzoxazinone derivatives have been developed as anti-inflammatory agents, kinase inhibitors, and antimicrobial compounds.[2][4]

The introduction of a mercapto substituent, creating 2-mercaptobenzoxazole (MBO) and its derivatives, is a pivotal modification. The thiol group is a versatile chemical handle for further derivatization and can exist in a thiol-thione tautomeric equilibrium, which significantly influences its biological activity and interaction with target proteins.[5]

Synthetic Pathways: From Precursor to Potent Derivative

The synthesis of mercapto-substituted benzoxazinones is a well-established, yet adaptable process. The causality behind the chosen pathway is to build a versatile core intermediate that can be readily diversified to explore a wide chemical space.

A common and efficient route begins with the cyclization of 2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide.[1][6] This foundational reaction yields the benzo[d]oxazole-2-thiol core (I). This core is not merely a final product but a strategic platform for building a library of compounds. The nucleophilic thiol group is then exploited for further elaboration.

A highly effective strategy involves alkylation with ethyl chloroacetate to produce an ester intermediate (II), which is subsequently reacted with hydrazine hydrate to form the corresponding acetohydrazide (III).[1][7] This hydrazide is a critical nexus point; its terminal amino group can be condensed with a variety of aldehydes or ketones to generate a diverse library of Schiff's bases (IVa-d), each with a unique substitution pattern ripe for biological screening.[1][7]

Logical Workflow for Synthesis

The following diagram illustrates the strategic flow from a simple precursor to a diverse library of testable compounds. This multi-step approach allows for systematic modification and subsequent structure-activity relationship (SAR) analysis.

Caption: Synthetic workflow for mercapto-substituted benzoxazinones.

Spectrum of Biological Activities

The derivatization of the 2-mercaptobenzoxazinone core has yielded compounds with significant activity across several therapeutic areas.

Anticancer Activity

This is one of the most promising areas of investigation. Derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines.[7] A notable study synthesized a series of 12 compounds, with several exhibiting potent activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7, MDA-MB-231), and cervical carcinoma (HeLa) cell lines.[8] The most active compounds, particularly those incorporating isatin or other heterocyclic moieties, displayed IC50 values in the low micromolar range, comparable to reference drugs like doxorubicin.[7][8]

Table 1: Anticancer Activity of Selected Mercapto-Benzoxazinone Derivatives

| Compound ID | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4b | MDA-MB-231 | 9.72 | [8] |

| 4d | MDA-MB-231 | 2.85 | [8] |

| 5d | MDA-MB-231 | 2.14 | [8] |

| 6b | MDA-MB-231 | 2.14 | [8] |

| 6b | MCF-7 | 3.64 | [8] |

| 6b | HeLa | 5.18 | [8] |

| 6b | HepG2 | 6.83 |[8] |

Data synthesized from multiple sources to illustrate the potential of the scaffold.[8]

Antimicrobial Activity

Mercapto-substituted benzoxazinones have a broad spectrum of antimicrobial action.[1] Various derivatives have been successfully evaluated against both Gram-positive (e.g., Streptococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[1][5][7] Antifungal activity has also been demonstrated against species like Aspergillus niger and Candida albicans.[7][9] The mechanism often involves the disruption of essential cellular processes in the microbes. The introduction of specific aryl groups via Schiff base formation can significantly enhance potency against particular strains.[1]

Enzyme Inhibition

Beyond general cytotoxicity to cancer cells, specific molecular targets have been identified.

-

Kinase Inhibition: Certain derivatives act as potent multi-kinase inhibitors, targeting key enzymes in cancer progression like EGFR, HER2, and VEGFR2.[8] Compound 6b , for instance, showed potent inhibitory activity against these kinases with IC50 values in the sub-micromolar range.[8]

-

α-Chymotrypsin Inhibition: A series of benzoxazinones demonstrated good inhibitory activity against the serine protease α-chymotrypsin, with IC50 values as low as 6.5 µM.[10][11] This suggests potential applications in treating inflammatory disorders or other conditions where such proteases are dysregulated.[10]

Unraveling the Mechanism of Action: A Focus on Anticancer Effects

The anticancer efficacy of these compounds is not random; it is rooted in their ability to interfere with specific and critical cell signaling pathways. The work on multi-kinase inhibitors provides a clear example.[8] By inhibiting receptor tyrosine kinases (RTKs) like EGFR and VEGFR2 on the cancer cell surface, these compounds block the downstream signaling cascades (like MAPK and PI3K/Akt) that are essential for cell proliferation, survival, and angiogenesis.

This inhibition ultimately leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, often at the G2/M phase, preventing the cancer cells from dividing.[8]

Signaling Pathway Interruption by a Benzoxazinone Kinase Inhibitor

The following diagram conceptualizes how a potent derivative like compound 6b can disrupt cancer cell signaling.

Caption: Inhibition of RTK signaling by mercapto-benzoxazinone derivatives.

Structure-Activity Relationship (SAR) Insights

Synthesizing a diverse library of compounds is only logical if it informs which structural features drive biological activity. Key SAR takeaways include:

-

Substitution on the Benzene Ring: For α-chymotrypsin inhibition, substituents on the main benzene ring were found to reduce inhibitory potential.[10][11] However, for anticancer activity, substitutions at the C5 position, particularly with electron-withdrawing halogen atoms, have been shown to significantly enhance potency.[12][13]

-

Derivatization at the Mercapto Group: The nature of the group attached to the sulfur atom is paramount. Converting the core into hydrazides and subsequently into Schiff bases with various aromatic or heterocyclic aldehydes is a proven strategy for generating highly potent anticancer and antimicrobial agents.[7][8]

-

Heterocyclic Moieties: The incorporation of additional heterocyclic rings, such as isatin or thiazolidinone, often leads to a marked increase in biological activity.[7][8] This is likely due to the formation of additional hydrogen bonds or hydrophobic interactions within the target's active site.

Field-Proven Experimental Protocols

To ensure reproducibility and robustness of findings, adherence to validated protocols is essential. The following methodologies represent self-validating systems for the synthesis and primary screening of these compounds.

Protocol 1: Synthesis of Benzo[d]oxazole-2-thiol (Core Intermediate)

-

Reactant Preparation: In a 250 mL round-bottom flask, combine 2-aminophenol (0.1 mol), potassium hydroxide (0.1 mol), and 95% ethanol (100 mL).

-

Reaction Setup: Equip the flask with a reflux condenser and a magnetic stirrer.

-

Addition of CS2: While stirring, slowly add carbon disulfide (0.1 mol) to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture over ice-cold water (200 mL).

-

Acidification: Acidify the solution with dilute hydrochloric acid (HCl) until a precipitate forms.

-

Isolation & Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. Recrystallize the crude product from an appropriate solvent like ethanol to yield the pure Benzo[d]oxazole-2-thiol.[1]

-

Characterization: Confirm the structure using FT-IR, 1H-NMR, and Mass Spectrometry.

Protocol 2: In-Vitro Anticancer Screening (MTT Assay)

-

Cell Seeding: Seed human cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzoxazinone derivatives in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Future Perspectives and Conclusion

The mercapto-substituted benzoxazinone scaffold is a remarkably fertile ground for the development of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activity. Current research strongly supports their potential as anticancer agents, particularly as multi-kinase inhibitors, and as broad-spectrum antimicrobial drugs.[8][14]

Future work should focus on optimizing the lead compounds identified in primary screenings to improve their potency, selectivity, and pharmacokinetic profiles. In-depth mechanistic studies are required to fully elucidate the range of molecular targets, and in vivo animal studies are the necessary next step to validate the therapeutic potential of the most promising candidates. The insights provided in this guide, from synthetic strategy to biological validation, offer a robust framework for advancing this exciting class of molecules from the laboratory bench toward clinical application.

References

- Synthesis and Biological Significance of 2-Mercaptobenzoxazole Deriv

- Synthesis of some new 2-mercaptobenzoxazol and study their biological activity against some plant pathogenic fungi. (2023). Diyala Agricultural Sciences Journal.

- Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (2017). Bioorganic Chemistry.

- New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. (2024). Bioorganic & Medicinal Chemistry.

- Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. (2025). International Journal of Pharmacy and Pharmaceutical Research.

- Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. (2023). Molecules.

- Synthesis and Biological Activity of Mercaptobenzoxazole Based Thiazolidinones and Their Arylidenes. (2025).

- Synthesis and Screening of some benzoxazinone derivatives. (2019). Journal of Drug Delivery and Therapeutics.

- Synthesis and Medicinal Importance of Benzoxazine, Benzoxazinone and Their Derivatives: A Short Review. (n.d.).

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (2011). Tropical Journal of Pharmaceutical Research.

- Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. (2025).

- Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). (2005). Journal of Agricultural and Food Chemistry.

- Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. (n.d.). Scilit.

- Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. (2019).

- Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. jddtonline.info [jddtonline.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tjpsj.org [tjpsj.org]

- 10. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scilit.com [scilit.com]

Unlocking the Therapeutic Potential of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one: A Technical Guide for Innovative Research Applications

Abstract

The 2H-1,4-benzoxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of a mercapto (-SH) group at the 6-position of this scaffold is anticipated to bestow unique chemical reactivity and biological functions, opening new avenues for therapeutic intervention. The thiol moiety is a potent nucleophile and can participate in crucial biological interactions, such as metal chelation in metalloenzymes and the formation of reversible covalent bonds with target proteins.[4][5] This technical guide provides a comprehensive overview of the potential research applications of the novel compound, 6-mercapto-2H-1,4-benzoxazin-3(4H)-one. By integrating the established pharmacology of the benzoxazinone core with the versatile chemistry of the mercapto group, we delineate several promising areas of investigation for researchers, scientists, and drug development professionals. This document will explore its potential as an enzyme inhibitor, a metal-chelating agent for neurodegenerative diseases, and a targeted covalent inhibitor in cancer therapy, complete with detailed experimental protocols and workflow visualizations.

Introduction: The Strategic Integration of a Mercapto Group onto a Privileged Scaffold

The 1,4-benzoxazinone heterocyclic system is a cornerstone in the development of bioactive compounds. Its derivatives are known to engage a variety of biological targets, demonstrating activities that range from kinase inhibition in cancer to modulation of inflammatory pathways.[1][2] The chemical versatility and relative simplicity of the benzoxazinone skeleton make it an attractive starting point for the design of novel therapeutics.[6]

The strategic incorporation of a mercapto (-SH) group onto this scaffold at the 6-position introduces a highly reactive and biologically significant functional group. Thiols are known to be excellent nucleophiles and can engage in a variety of chemical transformations, including the formation of disulfide bonds and chelation of metal ions.[1][7] In the context of drug design, the mercapto group can serve as a "warhead" for covalent inhibitors, forming strong, often reversible, bonds with cysteine residues in target proteins.[5] This unique reactivity profile suggests that 6-mercapto-2H-1,4-benzoxazin-3(4H)-one could be a valuable tool for probing biological systems and a promising lead for the development of novel therapeutics.

This guide will delve into three primary, hypothesized research applications for this compound, providing the scientific rationale and detailed experimental frameworks for each.

Application I: Enzyme Inhibition Targeting Metalloenzymes

Scientific Rationale

A significant number of enzymes critical to disease pathogenesis are metalloenzymes, relying on a metal ion cofactor (e.g., zinc, copper, iron) for their catalytic activity. The mercapto group is a well-established zinc-binding moiety.[8] This suggests that 6-mercapto-2H-1,4-benzoxazin-3(4H)-one could act as a potent inhibitor of metalloenzymes implicated in various diseases. For instance, matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases involved in cancer metastasis and inflammation, and carbonic anhydrases, zinc-containing enzymes associated with glaucoma and certain cancers, represent promising targets.[6][9]

Proposed Signaling Pathway and Mechanism of Action

The proposed mechanism of inhibition involves the coordination of the thiol group of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one to the active site metal ion of the target enzyme, thereby displacing a water molecule essential for catalysis and rendering the enzyme inactive.

Caption: Role of metal chelation in mitigating neurodegeneration.

Experimental Workflow: Assessing Metal Chelation and Neuroprotection

This workflow describes how to evaluate the metal-chelating properties of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one and its potential to protect neuronal cells from metal-induced toxicity.

Step-by-Step Methodology:

-

Metal Chelation Assay (UV-Vis Spectroscopy):

-

Prepare solutions of the compound and various metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃) in a suitable buffer.

-

Mix the compound with each metal salt and record the UV-Vis spectrum. A shift in the maximum absorbance wavelength indicates complex formation.

-

Perform a titration to determine the stoichiometry of the metal-ligand complex.

-

-

Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) under standard conditions.

-

Metal-Induced Toxicity Assay:

-

Plate the neuronal cells in 96-well plates.

-

Pre-treat the cells with various concentrations of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one for 1-2 hours.

-

Induce toxicity by adding a solution of a metal salt (e.g., CuSO₄) at a predetermined toxic concentration.

-

Incubate for 24 hours.

-

-

Cell Viability Assessment (MTT Assay):

-

Add MTT reagent to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm.

-

Calculate cell viability relative to untreated controls.

-

Application III: Targeted Covalent Inhibition in Cancer Therapy

Scientific Rationale

Targeted covalent inhibitors have emerged as a powerful class of therapeutics, offering enhanced potency and prolonged duration of action. These inhibitors typically contain a reactive electrophilic group ("warhead") that forms a covalent bond with a nucleophilic amino acid residue (often cysteine) in the active site of the target protein. The mercapto group, particularly its thiolate anion form, is a strong nucleophile and can participate in reversible covalent interactions. [5]This suggests that 6-mercapto-2H-1,4-benzoxazin-3(4H)-one could be developed as a reversible covalent inhibitor targeting kinases or other enzymes with a strategically located cysteine residue in their active site, a strategy that has been successful for other heterocyclic compounds. [5]

Experimental Workflow: Investigating Covalent Modification of a Target Protein

This workflow details the steps to investigate whether 6-mercapto-2H-1,4-benzoxazin-3(4H)-one can covalently modify a target protein, using mass spectrometry.

Caption: Workflow for identifying covalent protein modification.

Step-by-Step Methodology:

-

Protein-Inhibitor Incubation: Incubate the purified target protein with an excess of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one at room temperature for varying time points.

-

Removal of Unbound Inhibitor: Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Proteolytic Digestion: Denature the protein and digest it into smaller peptides using a protease such as trypsin.

-

LC-MS/MS Analysis:

-

Separate the peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS).

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence to identify peptides.

-

Look for a mass shift on cysteine-containing peptides corresponding to the mass of the inhibitor.

-

The MS/MS fragmentation pattern will confirm the site of covalent modification.

-

Conclusion and Future Directions

While direct experimental data on 6-mercapto-2H-1,4-benzoxazin-3(4H)-one is currently limited, the foundational knowledge of its core scaffold and the well-documented reactivity of the mercapto group provide a strong rationale for its exploration in several key research areas. The proposed applications in enzyme inhibition, metal chelation for neurodegenerative diseases, and targeted covalent inhibition in oncology represent promising avenues for investigation. The experimental workflows detailed in this guide offer a starting point for researchers to begin to unravel the therapeutic potential of this novel compound. Future research should focus on the efficient synthesis of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one and its derivatives, followed by systematic screening across a panel of relevant biological targets to validate these hypothesized applications and uncover new therapeutic opportunities.

References

-

Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1. PubMed. Available at: [Link]

-

2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. Chemical Communications (RSC Publishing). Available at: [Link]

-

A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica. Available at: [Link]

-

Synthesis, characterization and biological activities of novel 2-mercaptobenzoxazole derivatives. Slideshare. Available at: [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. MDPI. Available at: [Link]

-

Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication. PMC. Available at: [Link]

-

Insight on Mercapto-Coumarins: Synthesis and Reactivity. PMC. Available at: [Link]

-

Drug Design and Relationship of Functional Groups to Pharmacologic Activity. CUTM Courseware. Available at: [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. Available at: [Link]

-

A Review on Medicinally Important Heterocyclic Compounds. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies. Available at: [Link]

-

Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives. IJPPR. Available at: [Link]

-

Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. MDPI. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors. MDPI. Available at: [Link]

-

Angiotensin converting enzyme inhibitors. (Mercaptoaroyl)amino acids. PubMed. Available at: [Link]

-

Synthesis of Sulfur Heterocyclic Compounds and Study of Expected Biological Activity. ResearchGate. Available at: [Link]

-

Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Publishing. Available at: [Link]

-

(PDF) 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site. ResearchGate. Available at: [Link]

-

2-mercaptoethanol – Knowledge and References. Taylor & Francis. Available at: [Link]

-

(PDF) Synthesis and Antitumor Activity of New Substituted Mercapto‐1,2,4‐Triazine Derivatives, Their Thioglycosides, and Acyclic Thioglycoside Analogs. ResearchGate. Available at: [Link]

-

The Chemistry of the Thiol Groups. ResearchGate. Available at: [Link]

-

Drug design principles - Stereoelectronics. University of Birmingham. Available at: [Link]

-

Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. ScienceDirect. Available at: [Link]

-

Enzyme Inhibition. ThioMatrix. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis and biological activity of potent heterocyclic thiol-based inhibitors of endothelin-converting enzyme-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mercapto-pyrimidines are reversible covalent inhibitors of the papain-like protease (PLpro) and inhibit SARS-CoV-2 (SCoV-2) replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Mercaptobenzoxazoles: a class of carbonic anhydrase inhibitors with a novel binding mode to the enzyme active site - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02857F [pubs.rsc.org]

- 7. Insight on Mercapto-Coumarins: Synthesis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thiomatrix.com [thiomatrix.com]

- 9. researchgate.net [researchgate.net]

The 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one Scaffold: Discovery, Synthesis, and Pharmacological Utility

Executive Summary

The compound 6-mercapto-2H-1,4-benzoxazin-3(4H)-one (CAS 56077-77-1) represents a highly specialized, functionalized derivative of the "privileged" benzoxazinone pharmacophore[]. By integrating a highly reactive and coordinating thiol (-SH) group at the 6-position of the bicyclic core, this molecule serves as a critical building block in modern drug discovery. It is primarily utilized in the design of targeted covalent inhibitors (TCIs) and potent metalloenzyme chelators. This whitepaper details the historical evolution of the benzoxazinone scaffold, the mechanistic rationale behind its regioselective synthesis, and the self-validating protocols required to harness its pharmacological potential.

Historical Context & Scaffold Discovery

The foundational 2H-1,4-benzoxazin-3(4H)-one core was initially identified through the isolation of naturally occurring benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), which serve as primary defense metabolites in cereal crops like maize and wheat[2]. Recognizing the metabolic stability and favorable physicochemical properties of this bicyclic system, medicinal chemists adopted it as a bioisosteric surrogate for phenols and catechols.

Over the decades, the scaffold earned the designation of a "privileged structure" due to its ability to bind selectively to a wide array of central and peripheral receptors, including serotoninergic (5-HT) and dopaminergic targets[3]. However, as the focus of drug discovery shifted toward metalloenzymes (e.g., Histone Deacetylases [HDACs] and Matrix Metalloproteinases [MMPs]), the core scaffold required functionalization. The introduction of the 6-mercapto group was a rational design choice: the thiol acts as a potent Zinc-Binding Group (ZBG), while the rigid benzoxazinone core provides the necessary surface recognition required for enzyme specificity.

Rational Design: The Regiochemistry of the 6-Position

The synthesis of 6-mercapto-2H-1,4-benzoxazin-3(4H)-one relies on the inherent electronic properties of the starting material, 2H-1,4-benzoxazin-3(4H)-one.

Causality of Regioselection: In electrophilic aromatic substitution, the oxygen atom at position 1 of the benzoxazine ring is a strong electron-donating group via resonance, activating the ortho and para positions. The amide nitrogen at position 4 is a weaker director due to the electron-withdrawing nature of the adjacent carbonyl group. Because the ortho position (C-8) is sterically hindered, electrophilic attack occurs almost exclusively at the para position (C-6). This predictable regiochemistry allows for the high-yield, site-specific installation of the sulfonyl chloride precursor without the need for complex directing groups[4].

Chemical Synthesis & Methodology

The synthesis of the 6-mercapto derivative is achieved via a robust, two-step protocol starting from the unsubstituted benzoxazinone. The first step utilizes chlorosulfonic acid, which acts dually as the sulfonating electrophile and the chlorinating agent, yielding the intermediate 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride[5]. The second step involves the aggressive reduction of the sulfonyl chloride to the free thiol.

Fig 1: Synthetic pathway for 6-mercapto-2H-1,4-benzoxazin-3(4H)-one via chlorosulfonation.

Pharmacological Applications: Metalloenzyme Targeting

The primary utility of the 6-mercapto-2H-1,4-benzoxazin-3(4H)-one scaffold lies in its ability to chelate catalytic metal ions. In enzymes like HDAC6, the catalytic zinc ion (Zn²⁺) is typically coordinated by a triad of amino acids (e.g., His-His-Asp). The highly polarizable sulfur atom of the 6-mercapto group displaces the catalytic water molecule, forming a strong, coordinate covalent bond with the zinc ion. Simultaneously, the planar, hydrophobic benzoxazinone core engages in

Fig 2: Mechanism of metalloenzyme inhibition via zinc chelation by the 6-mercapto pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) Data

To illustrate the critical nature of the 6-mercapto substitution, the following table summarizes the comparative binding affinities of various 6-substituted benzoxazin-3-ones against a model metalloenzyme (HDAC6). The data demonstrates that the thiol group is mathematically superior for zinc chelation compared to oxygen-based or unsubstituted analogs.

| Compound (6-Substitution) | IC₅₀ (nM) | CLogP | Primary Active-Site Interaction |

| 6-H (Unsubstituted) | >10,000 | 1.22 | Weak Van der Waals forces |

| 6-OH (Hydroxyl) | 4,550 | 0.94 | Weak Hydrogen Bonding |

| 6-SO₂Cl (Sulfonyl Chloride) | 850 | 1.81 | Non-specific covalent binding |

| 6-SH (Mercapto) | 42 | 1.55 | Strong Zn²⁺ Chelation (Coordinate Covalent) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to prevent common experimental failures, such as the oxidative dimerization of the final thiol product.

Protocol A: Synthesis of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stirrer and an ice-water bath. Add 10 mL of chlorosulfonic acid (

). -

Addition: Slowly add 2.0 g (13.4 mmol) of 2H-1,4-benzoxazin-3(4H)-one in small portions.

-

Causality: The reaction is highly exothermic. Maintaining the temperature strictly between 0–5 °C prevents the oxidative cleavage of the oxazine ring and suppresses di-sulfonation.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1.5 hours[4].

-

Quenching: Carefully pour the mixture dropwise over crushed ice.

-

Validation: A white precipitate will immediately form, indicating the successful generation of the water-insoluble sulfonyl chloride[5]. Filter, wash with cold water, and dry under a vacuum.

-

Protocol B: Reduction to 6-Mercapto-2H-1,4-benzoxazin-3(4H)-one

-

Reduction: Dissolve the intermediate (1.0 g) in 20 mL of glacial acetic acid. Add 2.5 g of Zinc dust, followed by the dropwise addition of 5 mL of concentrated

. -

Reflux: Heat the mixture to reflux for 4 hours.

-

Causality: The highly acidic, reducing environment is required to fully reduce the sulfur from the +6 oxidation state (sulfonyl) to the -2 oxidation state (thiol), passing through the sulfinic acid and disulfide intermediates.

-

-

Extraction: Cool the mixture, filter the unreacted zinc, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous

, and concentrate in vacuo[].

Protocol C: Self-Validation via Ellman’s Assay

Because thiols readily oxidize to disulfides in the presence of atmospheric oxygen, the presence of the free -SH group must be validated immediately post-synthesis.

-

Assay: Dissolve 1 mg of the synthesized product in 1 mL of reaction buffer (0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA).

-

Detection: Add 50 µL of Ellman's Reagent (DTNB, 5,5'-dithiobis-(2-nitrobenzoic acid)).

-

Validation Check: The stoichiometric reaction between the free 6-mercapto group and DTNB will cleave the disulfide bond of DTNB, releasing the 2-nitro-5-thiobenzoate (TNB²⁻) anion. The solution will instantly turn a brilliant yellow. Measure absorbance at 412 nm to quantify the exact yield of the free thiol, confirming the success of the reduction step.

References

Sources

- 2. 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- | 23863-09-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 5. 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonyl chloride | C8H6ClNO4S | CID 5200229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Review of 2H-1,4-benzoxazin-3(4H)-one derivatives

Engineering the 2H-1,4-Benzoxazin-3(4H)-one Scaffold: Synthetic Methodologies and Biological Applications

Executive Summary

As an application scientist overseeing early-stage drug discovery and agrochemical development, I approach the 2H-1,4-benzoxazin-3(4H)-one nucleus not merely as a chemical structure, but as a highly tunable, "privileged scaffold"[1]. Originally identified as naturally occurring benzoxazinoids (such as DIBOA and DIMBOA) in Gramineae crops like wheat, rye, and maize, these secondary metabolites are fundamental to plant defense mechanisms against pests and phytopathogenic fungi[1][2].

By systematically modifying this core—such as through targeted N-alkylation or the introduction of triazole moieties—we can precisely engineer its lipophilicity, membrane permeability, and receptor binding affinities[1][3]. This technical guide provides a comprehensive, field-proven framework for the targeted synthesis, structural rationale, and biological evaluation of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Chemical Architecture & Pharmacophore Rationale

The intrinsic bioactivity of the 2H-1,4-benzoxazin-3(4H)-one core stems from its unique stereoelectronic features, which dictate how it interacts with biological targets:

-

The Lactam Ring: The 3(4H)-one moiety acts as a critical hydrogen bond acceptor and donor. Alkylation at the N-4 position (e.g., 4-ethyl substitution) deliberately eliminates this hydrogen bond donor capacity. Causality: This modification introduces a lipophilic alkyl group that drastically alters the molecule's hydration shell, thereby increasing membrane permeability and altering receptor binding interactions[1].

-

Electrophilic Potential: Certain derivatives, such as 4-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (HMBOA), undergo metabolic O-acylation. Causality: This biotransformation converts the stable molecule into a multicentered electrophile, allowing it to act as a potent alkylating agent against target proteins and nucleic acids, which is the chemical basis for its antimicrobial and pharmacological efficacy[4][5].

-

Substituent Tuning: Halogenation (e.g., 7-fluoro or 6,7-dibromo) or hybridization with 1,2,3-triazole structures enhances specific target engagement, particularly in anti-inflammatory models targeting neurodegenerative diseases[3][6].

Mechanistic Pathways & Visualization

Benzoxazinone derivatives exhibit a broad spectrum of biological activities, most notably as agricultural fungicides and neuro-anti-inflammatory agents[3][6]. The diagram below illustrates the dual mechanistic pathways we target during biological screening.

Fig 1. Dual biological pathways of 2H-1,4-benzoxazin-3(4H)-one derivatives.

Synthetic Methodologies: The Reductive Cyclization Pathway

Historically, synthesizing 1,4-benzoxazine derivatives relied on harsh, multistep procedures starting from 2-aminophenols[4]. Modern, scalable approaches favor a highly efficient, two-step cascade process: intermolecular O-alkylation followed by catalytic reductive cyclization[4][6].

Protocol 1: Two-Step Synthesis of 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones Rationale: We utilize a "green" catalytic reductive cyclization using Iron (Fe) in Acetic Acid. This method is specifically chosen because the mild reducing conditions selectively reduce the nitro group to an aniline without cleaving the newly formed ether bond. The resulting nucleophilic amine undergoes spontaneous, thermodynamically driven intramolecular amidation with the adjacent ester, forming the stable 6-membered lactam ring[4][6].

Step-by-Step Methodology:

-

O-Alkylation: React 2-nitrophenol (1.0 eq) with a methyl 2-bromoalkanoate (1.2 eq) in the presence of a mild base (e.g., K2CO3) in anhydrous DMF at 80°C.

-

Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:EtOAc solvent system. The complete disappearance of the bright yellow 2-nitrophenol spot confirms total conversion to the 2-nitro ester intermediate.

-

-

Reductive Cyclization: Dissolve the isolated 2-nitro ester in glacial acetic acid. Add iron powder (Fe, 5.0 eq) portion-wise while maintaining the reaction at 60°C.

-

Causality: Iron serves as the electron donor in the acidic medium, facilitating the reduction of the nitro group. The elevated temperature provides the activation energy required for the subsequent intramolecular cyclization[4].

-

-

Workup & Purification: Filter the mixture through a Celite pad to remove insoluble iron salts. Neutralize the filtrate with saturated NaHCO3, extract with ethyl acetate, dry over MgSO4, and purify via silica gel chromatography.

Quantitative Structure-Activity Relationship (QSAR) & Efficacy Data

The structural modifications described above yield profound differences in biological efficacy. The table below summarizes the quantitative performance of key derivatives across primary screening assays.

Table 1: Quantitative Biological Activity of Key Benzoxazinone Derivatives

| Compound | Structural Substitution | Primary Assay | Key Efficacy Metric | Ref |

| 4a | 2-ethyl | In vitro Antifungal (7 agricultural strains) | 100% mycelial growth inhibition at 200 mg/L | [6] |

| 6 | N-acetyl, 2-ethyl | In vitro Antifungal (F. culmorum, P. cactorum, R. solani) | 100% mycelial growth inhibition at 100 mg/L | [6] |

| Triazole Hybrids | 1,2,3-triazole moiety | Anti-inflammatory (LPS-induced BV-2 Microglial Cells) | Significant downregulation of IL-1β, IL-6, TNF-α mRNA (p < 0.001 vs. LPS control) | [3] |

Biological Screening Workflows

To validate the anti-inflammatory properties of synthesized derivatives, rigorous in vitro screening is required.

Protocol 2: In Vitro Anti-Inflammatory Screening in Microglial Cells Rationale: To evaluate the neuroprotective and anti-inflammatory potential of benzoxazinone derivatives, we utilize LPS-induced BV-2 microglial cells. LPS reliably activates the TLR4 pathway, inducing NF-κB translocation and the subsequent transcription of pro-inflammatory cytokines. Quantifying mRNA via RT-qPCR provides a highly sensitive, direct measure of transcriptional target engagement prior to protein translation[3].

Step-by-Step Methodology:

-

Cell Culture & Pre-treatment: Seed BV-2 microglial cells in 6-well plates and culture until 70-80% confluent. Pre-treat the cells with the synthesized benzoxazinone derivative (e.g., 10-50 µM) for 2 hours.

-

Causality: Pre-treatment ensures the compound is intracellularly available to intercept the NF-κB signaling cascade before the inflammatory stimulus is applied.

-

-

LPS Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to the wells and incubate for 6-12 hours.

-

Self-Validation: Always include a vehicle control (DMSO only) to establish baseline expression, and a positive inflammatory control (LPS only) to validate the assay's dynamic range and ensure the cells are responsive[3].

-

-

RNA Extraction & RT-qPCR: Extract total RNA using TRIzol reagent. Synthesize cDNA and perform real-time PCR targeting IL-1β, IL-6, and TNF-α.

-

Self-Validation: Normalize target gene expression against a stable housekeeping gene (e.g., GAPDH or β-actin) using the 2^(-ΔΔCt) method. This mathematically accounts for any variations in cell number and RNA extraction efficiency across wells[3].

-

Conclusion

The 2H-1,4-benzoxazin-3(4H)-one scaffold remains a cornerstone in the development of novel bioactive agents. By leveraging rational synthetic design—such as targeted N-alkylation to tune lipophilicity and green reductive cyclizations for scalable synthesis—researchers can efficiently generate libraries of derivatives with potent antifungal and anti-inflammatory profiles. Implementing rigorous, self-validating experimental workflows ensures that the structure-activity relationships derived from these scaffolds are both reproducible and directly translatable to advanced drug discovery and agrochemical programs.

References

-

Benchchem. 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- | 23863-09-4 | Benchchem.1

-

Figshare. Synthesis and antifungal activity of 2H-1,4-benzoxazin-3(4H)-one derivatives. 6

-

ResearchGate. ChemInform Abstract: A Simple and Facile Route for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts in the Presence of Fe/Acetic Acid. 4

-

ResearchGate. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones. 7

-

IOSR Journal. A review analysis on the synthesis and biological activity analysis of Substituted Benzoxazines And 1,2-Disubstituted Benzimidazoles. 5

-

ResearchGate. The 2H-1,4-Benzoxazin-3(4H)-one derivatives downregulated the mRNA levels of pro-inflammatory cytokines in LPS-induced BV-2 microglial cells. 3

-

Frontiers. Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms.2

Sources

- 1. 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- | 23863-09-4 | Benchchem [benchchem.com]

- 2. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. tandf.figshare.com [tandf.figshare.com]

- 7. researchgate.net [researchgate.net]

Thiol-Containing Heterocyclic Compounds: A Technical Guide to Reactivity, Sensing, and Therapeutics

The following technical guide details the chemical biology of thiol-containing heterocyclic compounds.

Introduction: The "Soft" Power of Heterocyclic Thiols

Thiol-containing heterocycles represent a unique intersection of organic chemistry and biology. Unlike aliphatic thiols (e.g., cysteine, glutathione) or simple aromatic thiols (e.g., thiophenol), heterocyclic thiols possess a tunable electronic landscape defined by the heteroatom (N, O, S) in the ring.

This guide addresses the core chemical biology of these compounds, focusing on three critical distinctives:

-

Tautomeric Ambiguity: The equilibrium between thiol (–SH) and thione (=S) forms, which dictates their interactions with enzymes and DNA.

-

Nucleophilic Plasticity: Their ability to act as "soft" nucleophiles in bioconjugation or as leaving groups in prodrug strategies.

-

Metal Coordination: The capacity to chelate active site metals (Zn²⁺, Cu⁺), serving as the mechanism of action for several inhibitors.

Chemical Reactivity & Design Principles

The Thiol-Thione Tautomerism

The most critical parameter for any researcher working with mercapto-heterocycles (e.g., 2-mercaptopyridine, 2-mercaptobenzothiazole) is the prototropic tautomerism .

-

The Thione Form (NH–C=S): Predominates in polar solvents (water/cytosol) and the solid state due to the strength of the N–H bond and solvation energy. This form is often the pharmacologically active species in enzyme inhibition.

-

The Thiol Form (N=C–SH): Favored in the gas phase or non-polar environments (lipid bilayers, hydrophobic protein pockets). It is the species responsible for S-alkylation and oxidation reactions.

Expert Insight: When designing inhibitors targeting a hydrophobic pocket (e.g., kinase active sites), rational design must account for the aromatized thiol form, whereas solvent-exposed binding often involves the thione. Failure to model the correct tautomer is a common source of error in docking studies.

Reactivity Landscape

The heterocyclic ring acts as an electron sink, modulating the pKa of the thiol group.

-

Aliphatic Thiol pKa: ~8.5 (Cysteine)

-

Aromatic Thiol pKa: ~6.5 (Thiophenol)

-

Heterocyclic Thiol pKa: Tunable from 2.0 to 9.0 depending on ring nitrogen protonation and electron-withdrawing substituents.

This pKa depression makes heterocyclic thiols (as thiolate anions) excellent leaving groups at physiological pH, a property exploited in self-immolative linkers for prodrugs.

Visualization of Tautomeric States

The following diagram illustrates the equilibrium and reactivity profiles of common scaffolds.

Caption: Tautomeric switching dictates the biological fate of heterocyclic thiols. The thione form dominates in solution, driving metal binding, while the thiol form drives alkylation/conjugation.

Bioconjugation: The Cyanobenzothiazole (CBT) Condensation

One of the most powerful applications of thiol-heterocycle chemistry is the CBT-Cysteine condensation .[1] Developed by Rao and Liang, this bio-orthogonal reaction mimics the biosynthesis of firefly luciferin.

Mechanism

-

Nucleophilic Attack: The N-terminal cysteine thiol attacks the nitrile group of 2-cyanobenzothiazole (CBT).

-

Cyclization: The free amine of the cysteine attacks the resulting intermediate, releasing ammonia and forming a stable thiazoline ring.

Why it matters: Unlike "Click" chemistry (CuAAC) which requires copper, or NHS-esters which hydrolyze, this reaction is:

-

Biocompatible: Works in reducing cytosolic environments.

-

Specific: Requires a 1,2-aminothiol (N-terminal Cys), ignoring internal cysteines.

Protocol: Intracellular Macrocyclization

This protocol describes using CBT chemistry to force the self-assembly of nanoparticles inside a cell, a technique used to trap imaging agents in tumors.

Materials:

-

CBT-Probe: A peptide containing 2-cyanobenzothiazole linked to a fluorophore.

-

Cys-Peptide: A peptide with an N-terminal Cysteine.[2][3][4]

-

Buffer: PBS (pH 7.[5]4) with 1 mM TCEP (to keep Cys reduced).

Step-by-Step Methodology:

-